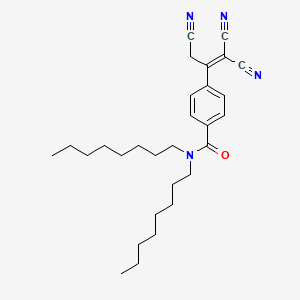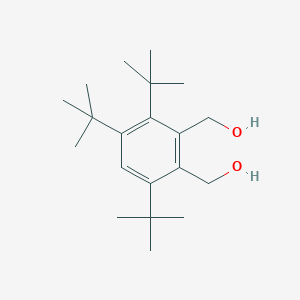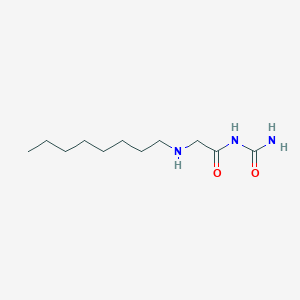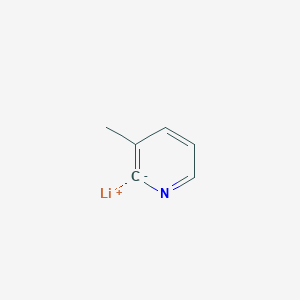
lithium;3-methyl-2H-pyridin-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;3-methyl-2H-pyridin-2-ide is an organolithium compound that features a lithium atom bonded to a 3-methyl-2H-pyridin-2-ide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-2H-pyridin-2-ide typically involves the lithiation of 3-methylpyridine. This can be achieved using n-butyllithium as a base, which selectively lithiates the 4-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;3-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine derivatives or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, electrophiles, and transition metal catalysts. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organolithium compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Aplicaciones Científicas De Investigación
Lithium;3-methyl-2H-pyridin-2-ide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of lithium;3-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species that can undergo various chemical transformations. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;3-methyl-2H-pyridin-2-ide include other organolithium compounds, such as:
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium: A widely used reagent for lithiation reactions.
Lithium tetramethylpiperidide (LiTMP): A bulky base used in selective deprotonation reactions.
Uniqueness
This compound is unique due to its specific structure, which allows for selective lithiation at the 4-position of the pyridine ring. This selectivity makes it a valuable reagent for the synthesis of complex molecules with specific functional groups .
Propiedades
Número CAS |
132771-24-5 |
|---|---|
Fórmula molecular |
C6H6LiN |
Peso molecular |
99.1 g/mol |
Nombre IUPAC |
lithium;3-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
FPMITXZCPHPTLR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=[C-]N=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


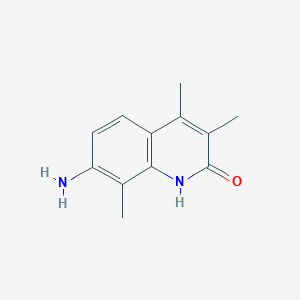
![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
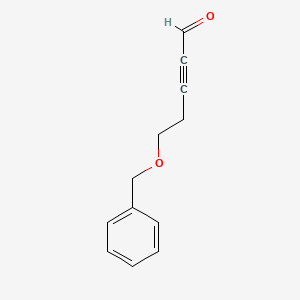
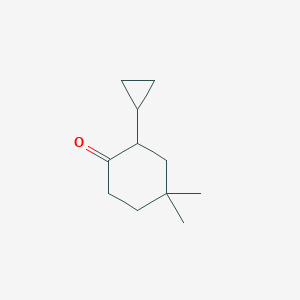
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)



